6-Acetoxy-2H-pyran-3(6H)-one
Overview
Description
6-Acetoxy-2H-pyran-3(6H)-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and modified through different chemical reactions, and its molecular structure has been analyzed to understand its stability and reactivity.
Synthesis Analysis
The synthesis of 6-Acetoxy-2H-pyran-3(6H)-one and its derivatives has been explored through various methods. One approach involves the kinetic resolution of the compound using immobilized lipase PS, which results in enantiomerically pure R-(-)-6-acetoxy-2H-pyran-3(6H)-one through transesterification, and the S-enantiomer through esterification with vinyl acetate . Another method includes the synthesis of 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines, yielding high yields and allowing further chemical transformations . Additionally, stereospecific allylic substitution of 6-acetoxy-2H-pyran-3(6H)-one by alcohols has been achieved using palladium catalysis, preserving the enantiomeric excess of the starting material .
Molecular Structure Analysis
The molecular structure of derivatives of 6-Acetoxy-2H-pyran-3(6H)-one has been determined through X-ray diffraction analysis. For instance, the crystal structure of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester has been elucidated, revealing that the pyranoid ring adopts a chair conformation, which contributes to the stability of the sugar moiety .
Chemical Reactions Analysis
Chemical reactions involving 6-Acetoxy-2H-pyran-3(6H)-one have been studied to synthesize various derivatives. The compound has been used in stereoselective annulation reactions to produce pyrano-[2,3-b]-1,4-dioxine glycosides, with the stereochemistry of the resulting compounds confirmed by nuclear Overhauser enhancement experiments . The reactions of 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones with O- and N-nucleophiles have also been investigated, leading to the synthesis of several novel compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Acetoxy-2H-pyran-3(6H)-one and its derivatives are closely related to their molecular structures. The chair conformation of the pyranoid ring and the positioning of acetyl groups contribute to the stability of these compounds . The enantiomeric purity achieved through lipase-catalyzed reactions and palladium-catalyzed substitutions is significant for the compound's potential applications in pharmaceuticals and as a chiral building block in organic synthesis .
Scientific Research Applications
Catalysis and Stereochemistry
- Palladium-Catalyzed Stereospecific Substitution: 6-Acetoxy-2H-pyran-3(6H)-one is used in palladium-catalyzed allylic substitutions with alcohols, resulting in nearly complete retention of configuration and high enantiomeric excesses (Deen et al., 1999).
Synthesis and Organic Chemistry
- Synthesis of 6-Alkoxy Derivatives: This compound is utilized in the stereoselective esterification with acetic and formic acid and for direct synthesis of 6-alkoxy derivatives, showcasing its versatility in organic synthesis (Constantinou-Kokotou et al., 1991).
- Potential in Disaccharide Synthesis: It's employed for synthesizing 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, acting as potential precursors for a variety of disaccharides (Grynkiewicz & Zamojski, 1978; 1979).
- Lipase-Catalyzed Enantioselective Synthesis: Used for kinetic resolution through lipase-catalyzed transesterification and esterification, producing enantiomerically pure variants (Heuvel et al., 1997).
Pharmaceutical and Medicinal Chemistry
- Antimicrobial Properties: Derivatives of 2H-pyran-3(6H)-ones, which include 6-acetoxy-2H-pyran-3(6H)-one, have been synthesized and shown significant activity against gram-positive bacteria (Georgiadis et al., 1992).
properties
IUPAC Name |
(5-oxo-2H-pyran-2-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVMFCRCFSJODB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455697 | |
Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetoxy-2H-pyran-3(6H)-one | |
CAS RN |
62644-49-9 | |
Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reactivity of 6-Acetoxy-2H-pyran-3(6H)-one?
A1: The research primarily explores the use of 6-Acetoxy-2H-pyran-3(6H)-one as a substrate in Palladium-catalyzed stereospecific allylic substitution reactions. [, ] This is significant because it offers a route to synthesize a variety of substituted pyranone derivatives, which are important structural motifs in many biologically active natural products and pharmaceuticals.
Q2: What information do the research papers provide about the mechanism of these reactions?
A2: Both papers [, ] highlight that the reactions proceed with retention of configuration at the allylic position of 6-Acetoxy-2H-pyran-3(6H)-one. This stereospecificity is crucial for controlling the three-dimensional structure of the final products, which can significantly impact their biological activity. While the exact mechanistic details are not extensively discussed, the use of a Palladium catalyst suggests the involvement of π-allyl palladium intermediates in the reaction pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.